molecular formula C25H21NO6S2 B11144730 4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenyl furan-2-carboxylate

4-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]phenyl furan-2-carboxylate

Cat. No.: B11144730
M. Wt: 495.6 g/mol
InChI Key: LHYSCBBTYFAHQR-JCMHNJIXSA-N
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Description

4-{[(5Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a furan carboxylate moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo ketone under basic conditions to form the thiazolidine ring.

    Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction using a suitable acyl chloride and a Lewis acid catalyst.

    Attachment of the Furan Carboxylate Moiety: The final step involves the esterification of the phenyl group with furan-2-carboxylic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The phenyl and furan rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Nitro or sulfonyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and materials.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator due to its unique structural features.

Medicine

The compound has shown promise in preclinical studies as an anti-inflammatory and anticancer agent, making it a candidate for drug development.

Industry

In the industrial sector, the compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring and the phenyl group are key structural features that enable the compound to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Phenyl Furan Carboxylates: Compounds with similar structures but different substituents on the phenyl or furan rings.

Uniqueness

The unique combination of the thiazolidine ring, phenyl group, and furan carboxylate moiety in 4-{[(5Z)-3-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE provides it with distinct chemical and biological properties that are not observed in other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C25H21NO6S2

Molecular Weight

495.6 g/mol

IUPAC Name

[4-[(Z)-[3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C25H21NO6S2/c1-29-19-10-7-17(14-21(19)30-2)11-12-26-23(27)22(34-25(26)33)15-16-5-8-18(9-6-16)32-24(28)20-4-3-13-31-20/h3-10,13-15H,11-12H2,1-2H3/b22-15-

InChI Key

LHYSCBBTYFAHQR-JCMHNJIXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4)SC2=S)OC

Origin of Product

United States

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